molecular formula C21H16ClN3O5S2 B2992682 2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3-chloro-4-methylphenyl)-N-methylthiophene-3-sulfonamide CAS No. 1207006-79-8

2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3-chloro-4-methylphenyl)-N-methylthiophene-3-sulfonamide

Cat. No.: B2992682
CAS No.: 1207006-79-8
M. Wt: 489.95
InChI Key: BCFDUTWKVKAHHA-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzodioxole, an oxadiazole, a chloro-methylphenyl group, and a methylthiophene sulfonamide. These groups are common in many pharmaceuticals and synthetic compounds, suggesting that this compound could have potential applications in these areas .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodioxole and oxadiazole rings are aromatic, contributing to the compound’s stability .


Chemical Reactions Analysis

The compound’s reactivity would depend on the specific conditions and reagents used. The presence of the oxadiazole ring, for example, might make it susceptible to reactions with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .

Scientific Research Applications

Antimicrobial and Antitubercular Agents

Derivatives of oxadiazole and related structures have shown potential as antimicrobial and antitubercular agents. Studies have demonstrated the synthesis of novel compounds that exhibit good antibacterial activity against various strains, including E. coli and S. aureus, as well as antitubercular activity against M. tuberculosis (Shingare et al., 2022). These findings suggest the possibility of developing new therapeutic agents targeting bacterial infections.

Anticancer Activity

Research on benzothiazole-based oxadiazole analogs indicates that some compounds within this class have shown promising in vitro anticancer activity. Such compounds have been evaluated against human tumor cell lines, revealing insights into structure-activity relationships that could guide the development of effective anticancer therapies (Szafrański et al., 2020).

Antiviral Agents

Synthesized derivatives of 1,3,4-thiadiazole sulfonamides, starting from 4-chlorobenzoic acid, have shown some degree of antiviral activity, particularly against the tobacco mosaic virus. This suggests potential applications in developing antiviral agents targeting specific viral infections (Chen et al., 2010).

Chemical Synthesis and Molecular Docking Studies

Beyond their potential therapeutic applications, these compounds are also significant in chemical synthesis and molecular studies. The process of synthesizing various sulfonamide-based derivatives involves multiple steps, including esterification, hydrazination, and cyclization. Molecular docking studies further help understand the interactions between these compounds and biological targets, providing insights into their mechanism of action and guiding the design of more potent molecules (Al-Hourani et al., 2015).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Without specific toxicity data, it’s hard to comment on the exact hazards associated with this compound .

Future Directions

The potential applications of this compound would depend on its physical, chemical, and biological properties. It could be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry .

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3-chloro-4-methylphenyl)-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O5S2/c1-12-3-5-14(10-15(12)22)25(2)32(26,27)18-7-8-31-19(18)21-23-20(24-30-21)13-4-6-16-17(9-13)29-11-28-16/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFDUTWKVKAHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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